molecular formula C23H25NO4 B2943167 1-(9H-Fluoren-9-ylmethoxycarbonyl)-4,4-dimethylpiperidine-3-carboxylic acid CAS No. 2219374-98-6

1-(9H-Fluoren-9-ylmethoxycarbonyl)-4,4-dimethylpiperidine-3-carboxylic acid

Cat. No. B2943167
CAS RN: 2219374-98-6
M. Wt: 379.456
InChI Key: LVSMXQKGGCHSFY-UHFFFAOYSA-N
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Description

Compounds with the fluorenylmethyloxycarbonyl (Fmoc) group, such as 1-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)cyclobutanecarboxylic acid , are often used in peptide synthesis. The Fmoc group serves as a protective group for the amino group during synthesis .


Synthesis Analysis

The synthesis of Fmoc-protected amino acids typically involves the reaction of the corresponding amino acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl) in the presence of a base .


Molecular Structure Analysis

The molecular structure of Fmoc-protected amino acids consists of the amino acid moiety, the Fmoc group, and possibly other protecting groups. The Fmoc group contains a fluorene moiety, which is a polycyclic aromatic hydrocarbon, attached to a carbamate group .


Chemical Reactions Analysis

In peptide synthesis, the Fmoc group can be removed under mildly basic conditions, which allows the free amino group to participate in the formation of peptide bonds .


Physical And Chemical Properties Analysis

Fmoc-protected amino acids are typically solid at room temperature. Their exact physical and chemical properties (such as melting point, solubility, etc.) can vary depending on the specific compound .

Scientific Research Applications

Protection of Hydroxy-Groups in Synthesis

The fluoren-9-ylmethoxycarbonyl (Fmoc) group is widely utilized for the protection of hydroxy-groups during chemical synthesis, offering compatibility with a variety of acid- and base-labile protecting groups. Its removal is conveniently achieved by the action of triethylamine in dry pyridine solution, allowing for selective deprotection in the presence of other sensitive groups (C. Gioeli & J. Chattopadhyaya, 1982).

Solid Phase Peptide Synthesis (SPPS)

Fmoc amino acids are integral to solid phase peptide synthesis (SPPS), a methodology that has seen significant enhancements over the years. This includes the development of various solid supports, linkages, and side chain protecting groups, facilitating the synthesis of biologically active peptides and proteins. The Fmoc SPPS method is appreciated for its orthogonal nature, offering unique opportunities in bioorganic chemistry (G. Fields & R. Noble, 2009).

Facilitating Synthesis of N-Alkylhydroxamic Acids

The Fmoc group has been used to prepare N-alkylhydroxylamines, which are then efficiently condensed for the synthesis of N-alkylhydroxamic acids. This process demonstrates the Fmoc group's utility in creating structurally diverse hydroxamic acids, an important function in medicinal chemistry and drug design (Sarah L. Mellor & W. Chan, 1997).

Synthesis of Amino-Thiazole Carboxylic Acids

Another application of the Fmoc group is in the synthesis of 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid, highlighting its role in generating high-yield compounds from bromopyruvic acid and thiourea derivatives. This process is valuable for creating compounds with potential applications in pharmaceuticals and agrochemicals (K. Le & R. Goodnow, 2004).

Photocatalysis

Fmoc derivatives have been explored as photocatalysts, particularly in the decarboxylative arylation of α-amino acids and α-oxy acids with arylnitriles. This application underscores the versatility of Fmoc compounds in facilitating light-driven organic transformations, offering a pathway to synthesize benzylic amines and ethers under mild conditions (Yiyang Chen, P. Lu, & Yanguang Wang, 2019).

Mechanism of Action

The Fmoc group acts as a protective group in peptide synthesis. It prevents the amino group from reacting prematurely. After the desired peptide bond has been formed, the Fmoc group can be removed to allow further reactions .

Safety and Hazards

Fmoc-protected amino acids can be irritants and should be handled with care. Always refer to the material safety data sheet (MSDS) for the specific compound for detailed safety information .

Future Directions

The use of Fmoc-protected amino acids in peptide synthesis is a well-established field. Future research may focus on developing new synthetic methods, improving the efficiency of existing methods, or exploring new applications for these compounds .

properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-4,4-dimethylpiperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4/c1-23(2)11-12-24(13-20(23)21(25)26)22(27)28-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,19-20H,11-14H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVSMXQKGGCHSFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(9H-Fluoren-9-ylmethoxycarbonyl)-4,4-dimethylpiperidine-3-carboxylic acid

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